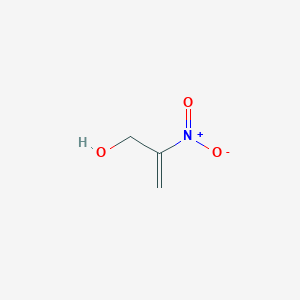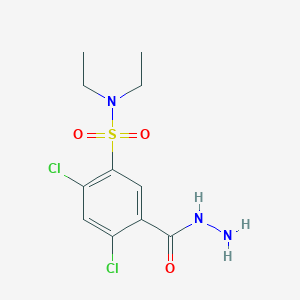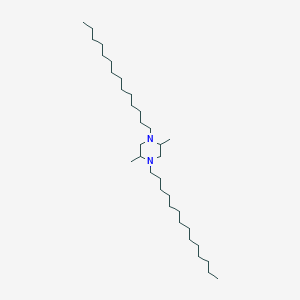![molecular formula C24H22O6 B14328682 5,7-Bis[(benzyloxy)methoxy]-2-benzofuran-1(3H)-one CAS No. 111436-91-0](/img/structure/B14328682.png)
5,7-Bis[(benzyloxy)methoxy]-2-benzofuran-1(3H)-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
5,7-Bis[(benzyloxy)methoxy]-2-benzofuran-1(3H)-one is an organic compound that belongs to the benzofuran family Benzofurans are heterocyclic compounds containing fused benzene and furan rings This particular compound is characterized by the presence of benzyloxy and methoxy groups attached to the benzofuran core
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 5,7-Bis[(benzyloxy)methoxy]-2-benzofuran-1(3H)-one typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:
Formation of the Benzofuran Core: The benzofuran core can be synthesized through cyclization reactions involving suitable precursors such as o-hydroxyaryl ketones.
Introduction of Benzyloxy Groups: The benzyloxy groups can be introduced through etherification reactions using benzyl bromide and a suitable base.
Methoxylation: The methoxy groups can be introduced through methylation reactions using methyl iodide and a base.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic routes to achieve higher yields and purity. This may include the use of advanced catalytic systems, continuous flow reactors, and other process intensification techniques.
Análisis De Reacciones Químicas
Types of Reactions
5,7-Bis[(benzyloxy)methoxy]-2-benzofuran-1(3H)-one can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.
Reduction: Reduction reactions can be used to remove oxygen-containing groups or to convert them into other functional groups.
Substitution: The benzyloxy and methoxy groups can be substituted with other groups through nucleophilic or electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.
Substitution: Reagents such as halides (e.g., benzyl bromide) and bases (e.g., sodium hydroxide) are used for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield benzofuran derivatives with additional oxygen-containing groups, while reduction may yield simpler benzofuran derivatives.
Aplicaciones Científicas De Investigación
5,7-Bis[(benzyloxy)methoxy]-2-benzofuran-1(3H)-one has several scientific research applications, including:
Chemistry: It is used as a building block for the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials and as a precursor for the synthesis of other valuable compounds.
Mecanismo De Acción
The mechanism of action of 5,7-Bis[(benzyloxy)methoxy]-2-benzofuran-1(3H)-one involves its interaction with specific molecular targets and pathways. The benzyloxy and methoxy groups play a crucial role in its reactivity and binding affinity. The compound may interact with enzymes, receptors, or other biomolecules, leading to various biological effects. Detailed studies are required to elucidate the exact molecular targets and pathways involved.
Comparación Con Compuestos Similares
Similar Compounds
5,7-Dimethoxy-2-benzofuran-1(3H)-one: Lacks the benzyloxy groups, making it less hydrophobic.
5,7-Dibenzyloxy-2-benzofuran-1(3H)-one: Lacks the methoxy groups, affecting its reactivity and solubility.
5-Methoxy-7-benzyloxy-2-benzofuran-1(3H)-one: Contains only one benzyloxy and one methoxy group, leading to different chemical properties.
Uniqueness
5,7-Bis[(benzyloxy)methoxy]-2-benzofuran-1(3H)-one is unique due to the presence of both benzyloxy and methoxy groups, which confer distinct chemical properties such as increased hydrophobicity and specific reactivity patterns. These properties make it a valuable compound for various scientific research applications.
Propiedades
Número CAS |
111436-91-0 |
|---|---|
Fórmula molecular |
C24H22O6 |
Peso molecular |
406.4 g/mol |
Nombre IUPAC |
5,7-bis(phenylmethoxymethoxy)-3H-2-benzofuran-1-one |
InChI |
InChI=1S/C24H22O6/c25-24-23-20(15-28-24)11-21(29-16-26-13-18-7-3-1-4-8-18)12-22(23)30-17-27-14-19-9-5-2-6-10-19/h1-12H,13-17H2 |
Clave InChI |
YYAMMIAETGRBDM-UHFFFAOYSA-N |
SMILES canónico |
C1C2=C(C(=CC(=C2)OCOCC3=CC=CC=C3)OCOCC4=CC=CC=C4)C(=O)O1 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.





![3-Methyl-1-phenyl-4-[(E)-phenyldiazenyl]-5-[(trimethylsilyl)oxy]-1H-pyrazole](/img/structure/B14328623.png)

![1-Methylidenespiro[3.5]non-6-ene](/img/structure/B14328637.png)

![2-[Hydroxy(4-nitrophenyl)methyl]cyclohepta-2,4,6-trien-1-one](/img/structure/B14328650.png)
![N-[5-(1,2-dithiolan-3-yl)pentanoyl]alanine](/img/structure/B14328653.png)
![4-[4-(4-Ethylphenyl)-4-methylpent-2-en-1-yl]-1-fluoro-2-phenoxybenzene](/img/structure/B14328659.png)
![4-[4,5-Dihexadecoxy-2-(2-methylprop-2-enoyloxy)pentoxy]-4-oxobutanoate](/img/structure/B14328667.png)
![1-Octyl-3-[(octyloxy)methyl]-2,3-dihydro-1H-imidazol-1-ium chloride](/img/structure/B14328672.png)


